molecular formula C24H22FN3O2S B2389732 N-(4-butylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207015-74-4

N-(4-butylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2389732
CAS No.: 1207015-74-4
M. Wt: 435.52
InChI Key: RCEZXGPZGLPBFR-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thienopyrimidine core, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the 4-fluorophenyl and 4-butylphenyl groups. Common reagents used in these steps include various halogenated intermediates, organometallic reagents, and catalysts to facilitate coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-(4-butylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where thienopyrimidine derivatives have shown efficacy.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • tert-Butylamine
  • 4-Methoxyphenethylamine

Uniqueness

N-(4-butylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is unique due to its specific combination of functional groups and the thienopyrimidine core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds. For instance, the presence of the 4-fluorophenyl group can enhance its binding affinity to certain biological targets, while the 4-butylphenyl group can influence its solubility and membrane permeability.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2S/c1-2-3-4-16-5-11-19(12-6-16)27-21(29)13-28-15-26-22-20(14-31-23(22)24(28)30)17-7-9-18(25)10-8-17/h5-12,14-15H,2-4,13H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEZXGPZGLPBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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